![molecular formula C12H12N2O3S2 B2689681 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 352706-00-4](/img/structure/B2689681.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
Vue d'ensemble
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a chemical compound with a complex structure that includes a benzo[d]thiazole ring, a cyclopropane carboxamide group, and a methylsulfonyl substituent
Méthodes De Préparation
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under inert atmosphere .
Analyse Des Réactions Chimiques
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the molecular formula and features a cyclopropanecarboxamide moiety attached to a benzo[d]thiazole ring with a methylsulfonyl group. Its unique structure contributes to its biological activity, making it a candidate for various pharmaceutical applications.
Pharmacological Applications
- Anticancer Activity : Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. Studies have shown that modifications to the benzo[d]thiazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide may also possess similar properties. For instance, compounds with similar structures have been documented to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Compounds containing the benzo[d]thiazole scaffold have demonstrated antimicrobial activities against a range of pathogens. The presence of the methylsulfonyl group is believed to enhance these properties by improving solubility and bioavailability, making it an attractive candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that benzo[d]thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases. The specific mechanism often involves the inhibition of pro-inflammatory cytokines, which could be relevant for this compound .
- Neuropharmacological Applications : There is emerging evidence that compounds similar to this compound may interact with neurotransmitter systems, particularly GABA receptors. This interaction could lead to anxiolytic effects, positioning it as a potential candidate for treating anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often aim to optimize yield and purity while exploring variations in substituents to enhance biological activity.
Synthetic Step | Description |
---|---|
Step 1: Synthesis of Benzothiazole | Formation of the core benzo[d]thiazole structure through cyclization reactions. |
Step 2: Introduction of Methylsulfonyl Group | Electrophilic substitution to attach the methylsulfonyl group to the benzothiazole ring. |
Step 3: Cyclopropanecarboxamide Formation | Reaction of the modified benzothiazole with cyclopropane derivatives to form the final compound. |
Case Studies
- Case Study on Anticancer Activity : In a study evaluating various benzo[d]thiazole derivatives, one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as an anticancer agent .
- Case Study on Antimicrobial Efficacy : A series of experiments tested derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
- Case Study on Anti-inflammatory Properties : In vivo studies using animal models showed that compounds with similar structures reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory conditions .
Mécanisme D'action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide include:
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide These compounds share the benzo[d]thiazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the cyclopropane carboxamide group, which imparts distinct steric and electronic characteristics .
Activité Biologique
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews its synthesis, biological mechanisms, and activity based on diverse research findings.
Overview of the Compound
Chemical Structure :
The compound features a complex structure that includes a benzo[d]thiazole ring, a cyclopropane carboxamide moiety, and a methylsulfonyl substituent. Its IUPAC name is N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide.
Molecular Formula :
C12H12N2O3S2
Synthesis Methods
The synthesis typically involves coupling substituted 2-amino benzothiazoles with carboxylic acid derivatives. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), often carried out in organic solvents like dichloromethane or DMF under inert conditions.
This compound primarily functions as an enzyme inhibitor. Its mechanism includes:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators through the arachidonic acid pathway.
- Cell Proliferation : The compound has shown potential in disrupting cancer cell proliferation by binding to specific molecular targets, blocking substrate access to enzymes critical for cell growth.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various human cancer cell lines. For instance:
- Cell Lines Tested : Studies have demonstrated its effectiveness against A431 (human epidermoid carcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) cells.
- IC50 Values : The compound has shown IC50 values in the nanomolar range against these cell lines, indicating potent activity.
Cell Line | IC50 (nM) |
---|---|
A431 | 20 |
A549 | 44 |
HepG2 | 48 |
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests it may also serve as an anti-inflammatory agent. This property could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
-
Study on Benzothiazole Derivatives :
A study synthesized several benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited broad-spectrum anticancer activities, with some derivatives showing enhanced potency compared to traditional chemotherapy agents . -
Apoptosis Induction :
In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells. Flow cytometry analysis revealed that concentrations of 0.625 µM, 1.25 µM, and 2.5 µM resulted in apoptotic rates of 34.2%, 46.2%, and 53.3%, respectively .
Comparative Analysis
This compound can be compared to other benzothiazole derivatives which share similar structural features but differ in substituents:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide | Benzothiazole core with phenyl group | Moderate anticancer activity |
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide | Benzothiazole core with morpholine | Enhanced anti-inflammatory properties |
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-19(16,17)8-4-5-9-10(6-8)18-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYBELPQCLWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326440 | |
Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352706-00-4 | |
Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.